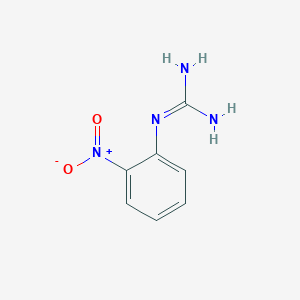

N-(2-Nitro-phenyl)-guanidine

Description

Properties

IUPAC Name |

2-(2-nitrophenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-7(9)10-5-3-1-2-4-6(5)11(12)13/h1-4H,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZVMRZLWGSBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311004 | |

| Record name | N-(2-Nitrophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70973-04-5 | |

| Record name | N-(2-Nitrophenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70973-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Nitrophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiocarbamide Oxidation and Sulfonic Acid Intermediate Route

Primary Source : (EP0429619B1)

This method involves a two-step process:

- Oxidation of Thiocarbamide Derivatives : Thiocarbamide (Formula II) is oxidized using hydrogen peroxide (H₂O₂) or peracids (e.g., peracetic acid) in the presence of sodium molybdate (Na₂MoO₄) as a catalyst. The reaction proceeds at 0–45°C to yield sulfonic acid derivatives (Formula III).

- Coupling with Aniline Derivatives : The sulfonic acid intermediate reacts with 2-nitroaniline derivatives (Formula IV) in acetonitrile or dimethylformamide (DMF) under reflux. The reaction is accelerated by the electron-withdrawing sulfonic acid group, achieving yields >70%.

Key Advantages :

- Avoids toxic byproducts (e.g., methyl mercaptan).

- Scalable with short reaction times (4–6 hours).

Cyanamide-Mediated Condensation

Primary Sources : (CN104341387A), (CN103694145B)

This route employs 2-amino-4-nitrotoluene and cyanamide under acidic conditions:

- Acid-Catalyzed Condensation : 2-Amino-4-nitrotoluene reacts with cyanamide in hydrochloric acid (HCl) at 60–65°C. The nitro group directs electrophilic substitution, forming the guanidine core.

- Neutralization and Crystallization : The product is neutralized with sodium hydroxide (NaOH) to pH 8–8.5, yielding N-(2-nitro-phenyl)-guanidine with 97% purity.

Reaction Equation :

$$

\text{C}7\text{H}7\text{N}3\text{O}2 + \text{CH}2\text{N}2 \xrightarrow{\text{HCl}} \text{C}8\text{H}9\text{N}5\text{O}2 + \text{NH}_3

$$

Limitations :

- Requires handling of corrosive HCl.

- Cyanamide stability issues at elevated temperatures.

Chloronitroarene-Guanidine Hydrochloride Condensation

Primary Source : (CN113636958A)

A one-pot condensation of 2-chloro-4-nitrotoluene and guanidine hydrochloride in alcoholic solvents (e.g., ethanol):

- Base-Mediated Reaction : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates guanidine hydrochloride, facilitating nucleophilic aromatic substitution (NAS) at the chloro position.

- Crystallization : Post-reaction distillation removes solvents, and water addition precipitates the product (90% yield, 99% purity).

Optimized Conditions :

- Molar Ratio : 1:1.3 (2-chloro-4-nitrotoluene:guanidine HCl).

- Temperature : 40–50°C.

Nitroguanidine Reduction and Functionalization

Primary Source : (McKay 1952)

A classical approach involves:

- Nitration of Guanidine : Guanidine nitrate is nitrated with mixed acid (H₂SO₄/HNO₃) at 25°C to form nitroguanidine.

- Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group, followed by coupling with 2-nitrobenzene derivatives.

Challenges :

- Low yields (45–60%) due to over-reduction side reactions.

- Requires high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Safety Concerns |

|---|---|---|---|---|---|

| Thiocarbamide Oxidation | 70–75 | >95 | 4–6 hours | High | Peracid handling |

| Cyanamide Condensation | 97 | 99 | 15–20 hours | Moderate | Cyanamide toxicity |

| Chloronitroarene NAS | 90 | 99 | 5–6 hours | High | NaOH/KOH corrosion |

| Nitroguanidine Reduction | 45–60 | 85–90 | 24–48 hours | Low | High-pressure H₂ |

Mechanistic Insights

- Electrophilic Aromatic Substitution (EAS) : Dominates in cyanamide and chloronitroarene routes, where the nitro group activates the ring for attack by guanidine nucleophiles.

- Oxidation-Reduction Dynamics : The thiocarbamide method leverages sulfonic acid intermediates to enhance reactivity, reducing energy barriers for coupling.

Chemical Reactions Analysis

1-[2-Nitrophenyl]guanidinium undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Hydrolysis: The guanidinium group can be hydrolyzed to form the corresponding amine and urea derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents such as nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry N-(2-Nitro-phenyl)-guanidine serves as a precursor in synthesizing complex organic molecules. It is also involved in creating heterocyclic structures and can be used in cyclization reactions to form 1,2,4-benzotriazine 1-oxide rings .

- Biology The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.

- Inhibition of Rac1: Phenyl-guanidine derivatives, including this compound, can inhibit Rac1, a Rho GTPase cell protein. This inhibition blocks Rac1's interaction with guanosine exchange factors (GEFs) . Rac1 is involved in actin cytoskeleton reorganization, gene expression, cell cycle progression, and cell survival . Inhibiting Rac1 can be useful for treating conditions mediated by Rho GTPase cell proteins, particularly in aggressive and resistant tumors .

- Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: this compound derivatives are used in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a compound with confirmed purity and efficiency .

Production Method for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

The production of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves reacting 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, and sodium hydroxide in dimethyl sulfoxide (DMSO) . The reaction is conducted in a pressure microwave reactor under specific conditions :

- Reaction Chamber Pressure: 25 MPa

- Flow Rate: 0.573 ml/min

- Reagent Reactor Residence Time: 10 min

- Chamber Temperature: 463K

- Absorbed Power Volumetric Density: 52.35 W/cm3

The resulting product is then crystallized, rinsed, and dried to obtain N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with high efficiency and purity . In one experiment, the yield was 98.00 [w/w%] with a purity of 96.80%, confirmed by 1H NMR, GC-MS, and LC-MS techniques .

Table 1: Mole ratios of the substrates for four examined variants

| Sample number | Reagent 1 [mmol] | Reagent 2 [mmol] | NaOH [mmol] | DMSO [ml] |

|---|---|---|---|---|

| 1 | 54.76 | 54.75 | 55.00 | 25 |

| 2 | 54.74 | 54.75 | 55.00 | 25 |

| 3 | 27.38 | 27.38 | 55.00 | 25 |

| 4 | 27.38 | 27.38 | 27.50 | 25 |

Mechanism of Action

The mechanism of action of 1-[2-Nitrophenyl]guanidinium involves its interaction with molecular targets such as enzymes and receptors. The guanidinium group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This interaction is facilitated by the compound’s ability to form hydrogen bonds and its high basicity, which allows it to interact with various biological molecules.

Comparison with Similar Compounds

Key Structural Features:

- N-(2-Nitro-phenyl)-guanidine : Ortho-nitro substitution on phenyl ring.

- 1-(3-Nitrophenyl)guanidine nitrate () : Meta-nitro substitution; forms a nitrate salt.

- 1-(4-Nitrophenyl)guanidine nitrate () : Para-nitro substitution; higher symmetry may influence crystallinity.

- CHS 828 (N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine) (): Cyanoguanidine core with pyridyl and chlorophenoxy substituents.

- CNS 5161 () : Diarylguanidine with methylthio and chloro substituents; developed as an NMDA receptor antagonist.

Structural Implications :

- Functional Groups: Cyanoguanidines (e.g., CHS 828) exhibit modified electronic properties due to the cyano group, enhancing metabolic stability compared to nitro-substituted derivatives .

Physicochemical Properties

Key Observations :

Antitumor and Antimicrobial Activity:

- CHS 828 : Potent inhibitor of nicotinamide phosphoribosyltransferase (IC₅₀ ~10 nM), with efficacy in phase I/II trials .

- N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine (): No inhibition of MMP-9 (IC₅₀ >100 μM), highlighting selectivity challenges in guanidine-based drug design .

- Dithiazole-guanidine hybrids () : Moderate antimicrobial activity (MIC ~50 μg/mL) and analgesic effects in rodent models .

Receptor Binding and Imaging:

Q & A

Q. Basic

- IR Spectroscopy : Analyze stretching vibrations for guanidine groups (N–H: ~3,275 cm⁻¹; C=O: ~1,730 cm⁻¹) and nitro groups (N–O: ~1,520–1,350 cm⁻¹) .

- NMR Spectroscopy : Key signals include aromatic proton resonances (δ 7.5–8.5 ppm for nitroaryl groups) and guanidine NH protons (δ 10–12 ppm). should confirm sp² carbons adjacent to nitro groups (~150 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns consistent with the nitro-phenyl-guanidine backbone .

What in vitro bioactivity screening approaches are recommended for assessing the pharmacological potential of this compound derivatives?

Q. Basic

- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods to test inhibition of targets like acetylcholinesterase or kinases, with IC₅₀ calculations .

- Antimicrobial Screening : Employ broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls to evaluate selectivity .

How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and redox behavior. For example, the nitro group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity in electrophilic substitutions . Solvent effects (PCM model) and thermochemical analysis (atomization energies) validate experimental observations .

What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the reactivity of this compound?

Q. Advanced

- Benchmarking : Compare DFT-predicted reaction pathways (activation energies, intermediates) with kinetic data (e.g., Arrhenius plots) from controlled experiments .

- Crystallographic Validation : X-ray diffraction identifies bond lengths/angles (e.g., C–N distances in guanidine moieties) to assess deviations from computational models .

- Multivariate Analysis : Use statistical tools (e.g., PCA) to correlate substituent effects (Hammett constants) with experimental reactivity trends .

What crystallographic techniques are critical for determining the hydrogen-bonding networks and supramolecular assembly of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) resolves intramolecular interactions, such as C–H···O hydrogen bonds between nitro groups and adjacent aryl hydrogens, which stabilize supramolecular dimers or chains . Refinement software (e.g., SHELXL) models thermal displacement parameters (Uiso) and anisotropic displacement for non-H atoms. Hirshfeld surface analysis quantifies intermolecular contact contributions (e.g., O···H, N···H) to crystal packing .

How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?

Q. Advanced

- Solvent Selection : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) or water .

- Catalyst Design : Use recyclable catalysts (e.g., PPI) or heterogeneous catalysts (e.g., zeolites) to minimize waste .

- Energy Efficiency : Microwave irradiation reduces reaction times (10–30 minutes vs. hours) and energy consumption by 40–60% .

What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound, and how can these be methodologically addressed?

Q. Advanced

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Monitor metabolites (e.g., hydroxylated derivatives) using HPLC .

- Toxicity Screening : Conduct acute/chronic toxicity studies (OECD guidelines) to identify off-target effects.

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 models to validate target engagement in disease-relevant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.